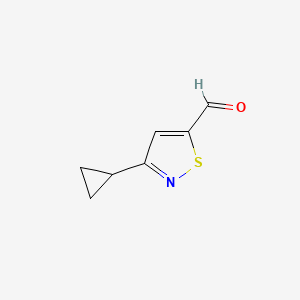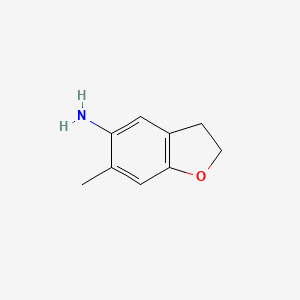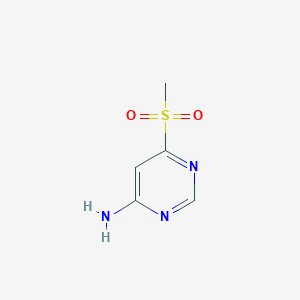
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is a chemical compound that belongs to the family of thiazole derivatives. It is a yellowish liquid that is widely used in scientific research. This compound has garnered interest due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. In addition, it has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and cancer cells. It has also been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is its potent antimicrobial and antitumor properties. This makes it a valuable compound for the development of new drugs and pharmaceuticals. However, one limitation of this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde. One direction could be the synthesis of new analogs with improved properties. Another direction could be the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
In conclusion, this compound is a valuable compound with potent antimicrobial, antifungal, and antitumor properties. Its unique structure and properties make it a valuable starting material for the development of new drugs and pharmaceuticals. However, its toxicity must be taken into consideration when handling this compound in the laboratory. There are several future directions for the research and development of this compound, which could lead to the discovery of new treatments for various diseases.
Synthesemethoden
The synthesis of 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde can be achieved through several methods. One such method involves the reaction of cyclopropylamine with carbon disulfide, followed by oxidation with potassium permanganate. Another method involves the reaction of cyclopropylamine with 2-chloroacetaldehyde, followed by a reaction with potassium thiocyanate.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-1,2-thiazole-5-carbaldehyde has been extensively studied for its potential use in medicinal chemistry. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has been used as a starting material for the synthesis of various drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
3-cyclopropyl-1,2-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWOEFSDHQNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)


![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)


![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)